molecular formula C16H8Na4O13S4 B3025837 Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate CAS No. 1771776-02-3

Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate

Cat. No. B3025837
CAS RN: 1771776-02-3
M. Wt: 628.5 g/mol
InChI Key: LZDOYGMJVXUZGD-UHFFFAOYSA-J
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Description

Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate, also known as 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt hydrate, is a compound suitable for fluorescence . It has been used as a ligand or a crystallisation additive in facilitating protein−protein contacts through cation−π interactions . The empirical formula of this compound is C16H6Na4O12S4 · xH2O and it has a molecular weight of 610.43 on an anhydrous basis .


Synthesis Analysis

The synthesis of Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate can be achieved via a one-step sulfonating reaction . This method is more convenient, effective, and eco-friendly than traditional ones . A detailed synthesis process can be found in a patent , where pyrene is dissolved in ethylene dichloride, followed by a reaction with liquid sulfur trioxide. The product is then neutralized with a sodium hydroxide solution, filtered, and dried to obtain the final product .


Molecular Structure Analysis

The molecular structure of Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate is represented by the SMILES string: O.[Na+].[Na+].[Na+].[Na+].[O-]S(=O)(=O)c1cc(c2ccc3c(cc(c4ccc1c2c34)S([O-])(=O)=O)S([O-])(=O)=O)S([O-])(=O)=O .


Chemical Reactions Analysis

Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate exhibits pure blue fluorescence under UV light . It has been used in a study investigating a simple and fast fluorescence detection method for determining the concentration of ferric ion . The principle is that the fluorescence of Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate is quenched by ferric ions .


Physical And Chemical Properties Analysis

Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate is a green fine crystalline powder . It is suitable for fluorescence and has an assay of ≥98% (HPLC) . It is also water-soluble .

Scientific Research Applications

Fluorescent Inks for Anti-Counterfeiting Applications

Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate (PTSA) can be synthesized via a one-step sulfonating reaction. Its excellent fluorescent properties and water solubility make it ideal for creating water-soluble invisible inks. These inks, based on hydroxyethyl cellulose (HEC) aqueous solution, remain stable even after 30 days of storage. PTSA emits pure blue fluorescence under UV light, allowing for covert markings and anti-counterfeiting measures .

Ligand in Protein−Protein Contacts

PTSA has been employed as a ligand or crystallization additive to facilitate protein−protein interactions through cation−π interactions .

Graphene-Based Nanoelectronic Devices

The compound plays a role in fabricating graphene-based nanoelectronic devices. It contributes to the dispersion of graphene in polymer matrices, enabling applications in organic solar cells, conductive films, and ink-jet-printed electronic devices .

Mechanism of Action

Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate has been used as a fluorescent probe . It has been used as a ligand or a crystallisation additive in facilitating protein−protein contacts through cation−π interactions .

properties

IUPAC Name

tetrasodium;pyrene-1,3,6,8-tetrasulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O12S4.4Na.H2O/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;;;;;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;;;;1H2/q;4*+1;/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDOYGMJVXUZGD-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Na4O13S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate
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Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate

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